Isovaleric Acid

Description

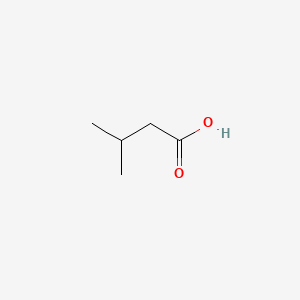

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029182 | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

70 °C | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931 @ 20 °C/4 °C, 0.923-0.928 | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg], 0.44 mm Hg at 25 °C | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

503-74-2, 35915-22-1, 92634-50-9 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diisovaleryl adrenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29.3 °C | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Isovaleric Acid Biosynthesis in Gut Microbiota

Executive Summary

Isovaleric acid (IVA), a branched-chain short-chain fatty acid (BCFA), is a critical but often overlooked metabolite in the gut microbiome ecosystem. Unlike the widely studied straight-chain fatty acids (acetate, propionate, butyrate) derived from carbohydrate fermentation, IVA is a product of proteolytic fermentation—specifically the catabolism of Leucine.

For drug development professionals, IVA represents a dual-edged biomarker: it serves as a proxy for high-protein diet-induced fermentation and potential putrefaction, yet exhibits distinct pharmacological properties on colonic smooth muscle relaxation and epithelial barrier integrity. This guide delineates the biosynthetic mechanisms, microbial ecology, and validated quantification protocols required for high-integrity research.

Molecular Mechanisms of Biosynthesis

The Leucine Catabolism Pathway

The production of isovaleric acid in the colon is exclusively driven by the catabolism of the branched-chain amino acid (BCAA) L-Leucine . This process occurs primarily in the distal colon where carbohydrate sources are depleted, forcing saccharolytic bacteria to switch to proteolytic metabolism.

The canonical pathway involves a three-step oxidative deamination and decarboxylation process, distinct from the mammalian mitochondrial pathway (which, when defective, causes Isovaleric Acidemia). In the gut lumen, this is a reductive process often associated with the Stickland reaction or specific oxidoreductase activity.

Key Enzymatic Steps:

-

Transamination: L-Leucine is converted to

-ketoisocaproate ( -

Decarboxylation/Oxidation:

-KIC is converted to Isovaleryl-CoA by the Pyruvate:ferredoxin oxidoreductase (PorA) complex. -

Hydrolysis/Acyl-Transfer: Isovaleryl-CoA is converted to Isovalerate (Isovaleric Acid) via phosphate butyryltransferase (Ptb) or butyrate kinase (Buk) analogs, often involving PorB .

Biosynthetic Pathway Visualization

The following diagram illustrates the bacterial conversion of Leucine to Isovaleric Acid, highlighting the critical enzymes ilvE (BCAT) and porA.

Figure 1: Bacterial catabolism of Leucine to Isovaleric Acid. The pathway relies on oxidoreductases (PorA) prevalent in Clostridial clusters.

Microbial Ecology & Key Taxa

Unlike butyrate producers which are often strictly anaerobic Firmicutes (e.g., F. prausnitzii), IVA producers are typically proteolytic specialists.

| Genus/Species | Metabolic Role | Notes |

| Clostridium (Cluster I & XI) | Primary Producers | Species like C.[1] sporogenes and C. difficile possess the complete porA machinery for reductive leucine fermentation. |

| Bacteroides spp. | Secondary Producers | B. fragilis and B. thetaiotaomicron can produce IVA via peptide depolymerization, though less efficiently than Clostridia. |

| Peptostreptococcus | Obligate Amino Acid Fermenters | Highly specialized in Stickland reactions; produces IVA alongside ammonia. |

| Megasphaera elsdenii | Lactate Utilizer | Can produce BCFAs via alternative pathways involving precursor cross-feeding. |

Ecological Insight: High concentrations of IVA (>3-4 mM) in fecal samples often correlate with a "Western Diet" (high meat intake) and may serve as a marker for proteolytic putrefaction, which can be associated with higher gut pH and ammonia production.

Pharmacological Implications[1][2][3]

For drug development, IVA is not merely a waste product; it is a bioactive ligand.

-

Smooth Muscle Relaxation (Motility): IVA acts directly on colonic smooth muscle to induce relaxation.[2] Unlike SCFAs which may stimulate peristalsis, IVA inhibits acetylcholine (ACh)-induced contraction.

-

Mechanism: cAMP/PKA pathway activation.

-

Specificity: The effect is blocked by SQ22536 (Adenylate cyclase inhibitor) but not by Tetrodotoxin (TTx), indicating a direct myogenic effect rather than neuronal mediation.

-

-

Epithelial Barrier Function: Recent data suggests IVA improves Transepithelial Electrical Resistance (TER) in enterocytes, potentially via upregulation of innate immunity genes, distinct from the HDAC inhibition mechanism of butyrate.

Analytical Methodology: Validated GC-MS Protocol

Objective: Accurate quantification of Isovaleric Acid in fecal matrices. Challenge: IVA is volatile and can be lost during concentration. It also shares retention times with solvent peaks if not separated by a high-polarity or thick-film column.

Experimental Workflow Diagram

Figure 2: Optimized extraction workflow for volatile BCFAs. Acidification is critical to protonate IVA (pKa ~4.8) for organic solvent extraction.

Step-by-Step Protocol

-

Sample Preparation:

-

Weigh 50–100 mg of frozen fecal sample into a sterile bead-beating tube.

-

Add 500 µL of Milli-Q water.

-

Critical Step: Add 50 µL of Internal Standard (IS) solution (2-Ethylbutyric acid , 10 mM). Do not use heptanoic acid as it may co-elute with other lipids.

-

-

Acidification & Extraction:

-

Add 100 µL of 25% Phosphoric Acid or 50% Sulfuric Acid .

-

Why? This lowers the pH below the pKa of isovaleric acid (4.77), ensuring it exists in the non-ionized (protonated) form, which is soluble in organic solvents.

-

Add 500 µL of Diethyl Ether or Methyl tert-butyl ether (MTBE) .

-

Vortex vigorously for 3 minutes (or use tissue lyser).

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

-

GC-MS Configuration:

-

Instrument: Agilent 7890B/5977B (or equivalent).

-

Column: Agilent DB-FATWAX Ultra Inert or DB-5MSUI (30m x 0.25mm x 0.5µm ). Note: The 0.5µm film thickness is required to retard the elution of volatiles away from the solvent peak.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program: Hold 40°C (2 min)

Ramp 10°C/min to 250°C.

-

-

Quantification:

-

Calculate the Response Factor (RF) of Isovaleric Acid relative to 2-Ethylbutyric Acid.

-

Target Ion (SIM mode): m/z 60 (McLafferty rearrangement) and m/z 87 .

-

References

-

Ríos-Covián, D., et al. (2020). "Intestinal Short Chain Fatty Acids and their Link with Diet and Human Health."[3] Frontiers in Microbiology. Link

-

Smith, E. A., & Macfarlane, G. T. (1997). "Dissimilatory amino acid metabolism in human colonic bacteria." Anaerobe. Link

-

Blachier, F., et al. (2007). "Metabolism of L-leucine in cultured pig enterocytes." Journal of Nutrition. Link

-

Grider, J. R., et al. (2018). "Branched Short-Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway." Digestive Diseases and Sciences. Link

-

Zhang, S., et al. (2019). "A Sensitive GC/MS Detection Method for Analyzing Microbial Metabolites Short Chain Fatty Acids in Fecal and Serum Samples."[4] Chromatographia. Link

-

Guo, C. J., et al. (2019). "Depletion of microbiome-derived molecules in the host using Clostridium genetics." Science. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Branched Short-Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: Natural Sources of Isovaleric Acid in Diet

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isovalerate Moiety

Isovaleric acid (3-methylbutanoic acid) is a short-chain fatty acid (SCFA) that occupies a unique niche at the intersection of food chemistry, microbiome metabolism, and pharmaceutical design. While often characterized by its potent organoleptic properties—variously described as "cheesy," "sweaty," or "fermented"—it serves as a critical biomarker of leucine catabolism and a functional moiety in drug development.

For the pharmaceutical scientist, isovaleric acid is not merely a dietary constituent but a kinetic tool . Its ester forms (isovalerates) are widely employed to modulate the lipophilicity and half-life of steroid therapeutics. This guide dissects the natural occurrence of isovaleric acid, its biosynthetic origins, and the analytical protocols required for its rigorous quantification.[1]

Biochemical & Chemical Profile

Chemical Structure and Properties

Isovaleric acid is a structural isomer of valeric acid. Its methylated backbone confers higher lipophilicity compared to straight-chain SCFAs like butyrate, influencing its blood-brain barrier (BBB) permeability and interaction with G-protein coupled receptors (GPCRs).

-

IUPAC Name: 3-Methylbutanoic acid

-

Molecular Formula: C₅H₁₀O₂

-

pKa: ~4.77

-

Boiling Point: 176°C (Critical for GC method development)

Biosynthesis: The Leucine Connection

The primary route of endogenous and microbial isovaleric acid production is the catabolism of L-Leucine.[1] This pathway is conserved across mammalian mitochondria and fermentative bacteria (Propionibacterium, Bacillus), making leucine-rich protein substrates the primary precursors.

Mechanism:

-

Transamination: L-Leucine is converted to

-ketoisocaproate ( -

Oxidative Decarboxylation:

-KIC is converted to Isovaleryl-CoA by the Branched-Chain -

Hydrolysis/Conversion: In bacteria, Isovaleryl-CoA is hydrolyzed to isovaleric acid (and ATP) to generate energy during fermentation.

Figure 1: The conserved biosynthetic pathway from L-Leucine to Isovaleric Acid. In drug development, this pathway is relevant for understanding endogenous background levels.

Natural Sources: A Quantitative Hierarchy

Isovaleric acid is rarely found free in fresh plant tissue. It is almost exclusively a product of fermentation or oxidative degradation of specific precursors (hop alpha-acids or valepotriates).

Fermented Foods (The Primary Source)

The highest concentrations are found in foods where bacteria actively metabolize leucine.

-

Natto (Fermented Soy): Bacillus subtilis var.[2][3] natto possesses high leucine dehydrogenase activity. "Stinky" natto strains can produce massive quantities of branched-chain fatty acids (BCFAs).

-

Cheese (Swiss/Propionic): Propionibacterium freudenreichii ferments lactate and amino acids. The "eyes" in Swiss cheese are CO₂, but the background flavor is isovaleric acid.

Botanical Sources

-

Valerian Root (Valeriana officinalis): Often cited as the namesake source. However, fresh root contains isovaleric acid primarily as isovalerate esters (e.g., bornyl isovalerate). Free isovaleric acid accumulates as these esters degrade during drying and storage, responsible for the characteristic "dirty sock" odor of dried valerian.

-

Hops (Humulus lupulus): In fresh hops, isovaleric acid is negligible.[4] In aged or oxidized hops, it forms via the oxidation of humulones (alpha-acids). It is generally considered a "cheesy" off-flavor in beer but is present in significant quantities in the raw aged material.

Quantitative Reference Table

| Source Matrix | Concentration Range (Approx.) | Mechanism of Formation | Key Microorganism/Enzyme |

| Natto (High BCFA strains) | ~700 mg/kg | Leucine fermentation | Bacillus subtilis |

| Swiss Cheese | 20 – 100 mg/kg | Amino acid catabolism | Propionibacterium freudenreichii |

| Dried Valerian Root | 0.5 – 2.0% (of oil) | Ester hydrolysis (Post-harvest) | Spontaneous/Enzymatic breakdown |

| Aged Hops | 0.1 – 1.0% (Dry Wt) | Oxidation of Alpha-Acids | Non-enzymatic oxidation |

| Human Feces | Variable | Gut Microbiome fermentation | Clostridium clusters |

Analytical Methodology: Quantification Protocols

For researchers requiring precise quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. However, the high volatility and polarity of isovaleric acid present challenges.

Protocol: Acidified Extraction for GC-MS

Method Validity: Avoids derivatization artifacts; suitable for complex food/biological matrices.

Reagents:

-

Internal Standard (IS): 2-Ethylbutyric acid or d9-Isovaleric acid.

-

Acidifier: 5M Hydrochloric Acid (HCl) or Phosphoric Acid.

-

Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE).

Step-by-Step Workflow:

-

Sample Homogenization:

-

Weigh 1.0g of sample (cheese/natto) into a glass centrifuge tube.

-

Add 10 µL of Internal Standard (1 mg/mL).

-

Add 2.0 mL deionized water and vortex for 1 min.

-

-

Acidification:

-

Add 100 µL 5M HCl to drop pH < 2.0. (Crucial: Protonates the acid,

, driving it into the organic phase).

-

-

Extraction:

-

Add 3.0 mL MTBE.

-

Shake mechanically for 10 mins.

-

Centrifuge at 3,000 x g for 5 mins.

-

-

Analysis:

-

Inject the upper organic layer directly into GC-MS.

-

Column: High-polarity PEG column (e.g., DB-FFAP or HP-INNOWax) is mandatory to prevent peak tailing of free acids.

-

Figure 2: Direct injection GC-MS workflow for free fatty acids. Note: Use of a specialized FFAP (Free Fatty Acid Phase) column is non-negotiable to avoid derivatization.

Drug Development Applications

The "Isovalerate" Prodrug Strategy

In medicinal chemistry, isovaleric acid is rarely the active pharmaceutical ingredient (API) itself. Instead, it is conjugated to hydroxyl-bearing drugs to form isovalerate esters .

Mechanistic Rationale:

-

Lipophilicity: The isovalerate tail increases

, enhancing skin permeation (topical steroids) or allowing formulation in oil depots (injectables). -

Steric Hindrance: The branched methyl group provides resistance to plasma esterases compared to straight-chain valerates, tuning the hydrolysis rate and half-life.

Examples:

-

Betamethasone Valerate: Topical anti-inflammatory. The valerate ester enhances penetration into the stratum corneum.

-

Estradiol Valerate: Prodrug for hormone replacement. Converted in vivo to 17

-estradiol and isovaleric acid.

Therapeutic Potential of the Acid

Recent research suggests isovaleric acid itself may have anticonvulsant activity similar to valproic acid (a structural analog), likely via modulation of GABAergic transmission, though its rapid metabolism limits its utility as a standalone drug.

References

-

Liu, Y.C., et al. (2021).[3] "Analysis of Main Components and Prospects of Natto." Advances in Enzyme Research, 9, 1-13. Link

-

Thierry, A., & Maillard, M.B. (2002). "Production of Cheese Flavor Compounds Derived from Amino Acid Catabolism by Propionibacterium freudenreichii." Le Lait, 82(1), 17-32. Link

-

Raal, A., et al. (2007).[3] "Variation in the composition of the essential oil of Valeriana officinalis L. roots from Estonia." Proceedings of the Estonian Academy of Sciences, 56(2), 67-74. Link

-

Dougherty, V., et al. (2019). "Phytochemical Characterization of Wild Hops (Humulus lupulus ssp. lupuloides) Germplasm."[5] Frontiers in Plant Science. Link

-

Kubo, Y., et al. (2025). "A high-accuracy method for quantifying poly-gamma-glutamic acid content in natto."[6] Food Science and Technology Research. Link

-

BenchChem. (2025).[1][7] "Natural occurrence of isovaleric acid in food and biology." Technical Guide. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Process optimization and evaluation of quality properties of natto with co-culture of Bacillus subtilis natto and Limosilactobacillus fermentum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cir-safety.org [cir-safety.org]

- 5. Frontiers | Phytochemical Characterization of Wild Hops (Humulus lupulus ssp. lupuloides) Germplasm Resources From the Maritimes Region of Canada [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery of Isovaleric Acid: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical and historical overview of the discovery of isovaleric acid, a molecule of significant interest in various scientific and industrial fields. From its initial isolation from a marine source to its characterization and synthesis, this document delves into the pioneering experimental work that laid the foundation for our current understanding of this branched-chain fatty acid.

The Dawn of Fatty Acid Chemistry: Chevreul's Pioneering Work

The story of isovaleric acid begins in the early 19th century with the groundbreaking research of French chemist Michel Eugène Chevreul. His meticulous investigations into the composition of animal fats revolutionized the understanding of these substances and laid the groundwork for lipid chemistry.[1][2][3]

Initial Discovery from Dolphin Oil

In 1817, while studying the saponification of various animal fats, Chevreul turned his attention to the oil extracted from the dolphin (Delphinus delphis).[1][4] Through a series of chemical manipulations, he isolated a volatile, odorous substance that he initially named "acide delphinique" (delphinic acid).[1][4] He later renamed it "acide phocénique" (phocenic acid), derived from the Greek word for porpoise.[1][4][5] This discovery was a significant step in recognizing that fats were not simple substances but were composed of a "sweet principle" (glycerol) and various organic acids.[1][2]

Chevreul's work was characterized by its systematic and quantitative approach. He was the first to demonstrate that saponification is the chemical process of splitting a fat into an alcohol (glycerol) and the salt of a fatty acid.[2] His comprehensive findings were published in his seminal 1823 book, "Recherches chimiques sur les corps gras d'origine animale" (Chemical Research on Animal Fats).[3]

Unraveling the Isomeric Nature: From Valerian Root and Fusel Oil

For several decades, "phocenic acid" remained a distinct entity. However, in the mid-19th century, chemists began to investigate the chemical constituents of other natural sources, leading to the realization that Chevreul's discovery was part of a larger family of five-carbon acids.

The Contribution from the Valerian Plant

The perennial flowering plant valerian (Valeriana officinalis) has been used for medicinal purposes since antiquity.[6] In the 19th century, chemists isolated an acidic compound from its roots, which was named valeric acid.[6] This discovery set the stage for comparative studies with Chevreul's "phocenic acid."

The Fusel Oil Connection and the Birth of Isomerism

A crucial piece of the puzzle came from the investigation of fusel oil, a by-product of alcohol fermentation.[6] This oily liquid was found to be a mixture of higher alcohols, including a significant amount of amyl alcohol (pentan-1-ol).[6] Through oxidation of the components of fusel oil, chemists were able to produce a five-carbon acid.[6][7]

Further investigation revealed that the "valeric acid" obtained from the oxidation of fusel oil was not identical to the valeric acid isolated from the valerian plant. This led to the understanding of isomerism, a concept that was being developed during this period. The acid from fusel oil was termed isovaleric acid to distinguish it from the straight-chain valeric acid. Subsequent analysis confirmed that Chevreul's "phocenic acid" was, in fact, isovaleric acid (3-methylbutanoic acid).[6]

Experimental Protocols: A Glimpse into 19th-Century Chemistry

The following sections provide a detailed, step-by-step methodology for the historical experiments that were central to the discovery and characterization of isovaleric acid. These protocols are based on the principles and techniques available to 19th-century chemists.

Chevreul's Isolation of "Phocenic Acid" from Dolphin Oil (c. 1817)

This protocol is a representation of the methods Chevreul would have employed, based on his writings in "Recherches chimiques sur les corps gras d'origine animale".

Objective: To isolate the volatile fatty acid from dolphin oil through saponification and subsequent acidification.

Materials:

-

Dolphin oil

-

Potassium hydroxide (potash)

-

Sulfuric acid (oil of vitriol)

-

Water

-

Distillation apparatus (retort and receiver)

-

Heating source (charcoal furnace or spirit lamp)

-

Separatory funnel (or equivalent apparatus for separating immiscible liquids)

-

Litmus paper (for testing acidity)

Procedure:

-

Saponification:

-

In a large flask, combine a measured quantity of dolphin oil with a concentrated aqueous solution of potassium hydroxide.

-

Heat the mixture gently, with constant stirring, to initiate the saponification process. The formation of a homogenous, soap-like mass indicates the completion of the reaction.

-

Continue heating until the soap is completely dissolved in the water.

-

-

Acidification and Distillation:

-

Allow the soap solution to cool.

-

Carefully add sulfuric acid to the solution until it is acidic to litmus paper. This will protonate the fatty acid salts, liberating the free fatty acids.

-

Transfer the acidified mixture to a distillation apparatus.

-

Gently heat the mixture. The volatile "phocenic acid" will distill over with the water vapor.

-

Collect the distillate, which will be an aqueous solution of the volatile acid.

-

-

Purification:

-

The collected distillate will be a two-phase system, with the oily "phocenic acid" separating from the aqueous layer.

-

Use a separatory funnel to separate the oily layer of "phocenic acid" from the water.

-

Further purification can be achieved by repeated distillations.

-

Causality of Experimental Choices:

-

Saponification with Potash: Chevreul used strong alkalis like potash to break the ester bonds in the triglycerides of the dolphin oil, a necessary step to liberate the fatty acids.

-

Acidification with Sulfuric Acid: A strong mineral acid was required to convert the potassium salts of the fatty acids back into their free acid form.

-

Distillation: Chevreul observed that "phocenic acid" was volatile, unlike other fatty acids he had isolated. Distillation was the logical method to separate it from the non-volatile components of the saponified mixture.

Production of Isovaleric Acid by Oxidation of Amyl Alcohol from Fusel Oil (mid-19th Century)

This protocol represents the general method used by chemists in the mid-19th century to produce isovaleric acid for study.

Objective: To oxidize amyl alcohol (a primary component of fusel oil) to produce isovaleric acid.

Materials:

-

Amyl alcohol (obtained from the fractional distillation of fusel oil)

-

Potassium dichromate

-

Sulfuric acid

-

Water

-

Distillation apparatus

-

Reflux condenser

-

Heating source

Procedure:

-

Preparation of the Oxidizing Mixture:

-

In a flask, dissolve potassium dichromate in water.

-

Slowly and carefully add concentrated sulfuric acid to the potassium dichromate solution, keeping the mixture cool to prevent overheating.

-

-

Oxidation:

-

Place the amyl alcohol in a separate flask equipped with a reflux condenser.

-

Slowly add the oxidizing mixture to the amyl alcohol through the top of the condenser. The reaction is exothermic and will likely initiate without external heating.

-

Once the initial reaction subsides, gently heat the mixture under reflux for several hours to ensure complete oxidation.

-

-

Isolation and Purification:

-

After the reflux period, arrange the apparatus for distillation.

-

Distill the reaction mixture. The isovaleric acid will distill over with water.

-

The distillate will be an aqueous solution of isovaleric acid.

-

The isovaleric acid can be separated from the water by fractional distillation or by salting out (adding a salt to reduce its solubility in water) followed by separation.

-

Causality of Experimental Choices:

-

Potassium Dichromate and Sulfuric Acid: This mixture was a common and powerful oxidizing agent used in 19th-century organic chemistry, capable of oxidizing primary alcohols to carboxylic acids.

-

Reflux: Heating the reaction mixture under reflux allowed for a prolonged reaction time at an elevated temperature without the loss of volatile reactants or products, ensuring a higher yield of the desired carboxylic acid.

The First Synthesis of Isovaleric Acid

While the isolation from natural sources and production via oxidation were pivotal, the true confirmation of a compound's structure in the 19th century often came from its total synthesis from simpler, known compounds. The first synthesis of isovaleric acid was a significant achievement in the developing field of organic synthesis. One of the early methods involved the use of isobutyl alcohol.

Synthesis from Isobutyl Alcohol

An early synthetic route to isovaleric acid involved the conversion of isobutyl alcohol to isobutyl cyanide, followed by hydrolysis.

Reaction Scheme:

-

Conversion of Isobutyl Alcohol to Isobutyl Halide: (CH₃)₂CHCH₂OH + HBr → (CH₃)₂CHCH₂Br + H₂O

-

Nucleophilic Substitution with Cyanide: (CH₃)₂CHCH₂Br + KCN → (CH₃)₂CHCH₂CN + KBr

-

Hydrolysis of the Nitrile: (CH₃)₂CHCH₂CN + 2H₂O + H⁺ → (CH₃)₂CHCH₂COOH + NH₄⁺

This multi-step synthesis provided a rational and unambiguous route to isovaleric acid, confirming the structure that had been deduced from its natural sources and degradation reactions.

Data Summary

| Property | Chevreul's "Phocenic Acid" (c. 1823) | Modern Isovaleric Acid Data |

| Source | Dolphin Oil | Valerian Root, Fusel Oil, Synthesis |

| Odor | Pungent, reminiscent of rancid butter | Strong, cheesy, sweaty odor |

| State at Room Temp. | Oily Liquid | Colorless Liquid |

| Chemical Formula | Not fully determined by Chevreul | C₅H₁₀O₂ |

| Molar Mass | Not determined by Chevreul | 102.13 g/mol |

Visualizing the Discovery and Synthesis

Logical Flow of the Discovery of Isovaleric Acid

Caption: Workflow for producing isovaleric acid from amyl alcohol.

Conclusion

The discovery of isovaleric acid is a compelling example of the progression of scientific inquiry in the 19th century. From Chevreul's initial, meticulous isolation of a novel substance to the later elucidation of its isomeric nature through the study of different natural products, the story of isovaleric acid is intertwined with the development of fundamental concepts in organic chemistry. The experimental protocols of the time, though seemingly rudimentary by modern standards, were ingeniously designed to answer fundamental questions about the composition of matter. This historical foundation continues to be relevant for researchers today, providing context for the ongoing exploration of the biological and industrial significance of isovaleric acid.

References

-

Wikipedia. Isovaleric acid. [Link]

-

Science History Institute. Justus von Liebig and Friedrich Wöhler. [Link]

-

NNDB. Justus Liebig. [Link]

-

AbeBooks. WÖHLER, F. et J. LIEBIG - Sur la Formation de l'Huile d'Amandes amères. [Link]

-

Lleray, C. (2023). Contribution of Chevreul to lipid chemistry. OCL - Oilseeds and fats, Crops and Lipids. [Link]

-

Cyberlipid. The Work of Chevreul. [Link]

-

Wikipedia. 2-Methylbutanoic acid. [Link]

-

Lleray, C. (2023). Contribution of Chevreul to lipid chemistry. OCL - Oilseeds and fats, Crops and Lipids. [Link]

-

biocrates life sciences gmbh. (2021). Isovaleric acid - Metabolite of the month. [Link]

-

ResearchGate. (2023). Contribution of Chevreul to lipid chemistry. [Link]

- Chevreul, M. E. (1823). Recherches chimiques sur les corps gras d'origine animale. F. G. Levrault.

-

Organic Syntheses. Isovaleric acid, α-bromo-. [Link]

- Lewkowitsch, J. (1904).

- Google Patents. Process for making isovaleric acid.

- Google Patents.

-

Hofmann, A. W. (1875). The Life-work of Liebig in Experimental and Philosophic Chemistry. Darwin Online. [Link]

- Alkhazov, T. G., & Manucharova, L. A. (1985).

- Educación Química. (1990). Michel Eugène Chevreul. Educación Química, 1(0).

-

Britannica. Amyl alcohol. [Link]

Sources

- 1. ocl-journal.org [ocl-journal.org]

- 2. Contribution of Chevreul to lipid chemistry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 3. researchgate.net [researchgate.net]

- 4. Chevreul Work | Cyberlipid [cyberlipid.gerli.com]

- 5. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 6. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 7. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

Quantification and Physiological Dynamics of Isovaleric Acid in Human Blood

A Technical Guide for Metabolomics and Clinical Research

Executive Summary

Isovaleric acid (IVA), a branched-chain fatty acid (BCFA), occupies a unique biochemical niche at the intersection of host amino acid catabolism and gut microbiome fermentation.[1] While historically viewed primarily through the lens of Isovaleric Acidemia (IVA deficiency), recent metabolomic advances have repositioned IVA as a critical biomarker for gut-brain axis signaling and metabolic flux.

This guide addresses the technical challenges of quantifying IVA—specifically its high volatility and hydrophilicity—and defines its physiological concentrations in healthy versus pathological states. It provides a validated, self-correcting LC-MS/MS protocol utilizing 3-Nitrophenylhydrazine (3-NPH) derivatization to ensure data integrity for drug development and clinical research.[2]

The Bio-Metabolic Context: Dual Origins

To accurately interpret IVA concentrations, researchers must distinguish between its two primary sources: endogenous host metabolism (Leucine catabolism) and exogenous microbial production.

Host Metabolism (Endogenous)

In human mitochondria, IVA exists primarily as Isovaleryl-CoA , an intermediate in the catabolism of L-Leucine. Under normal physiological conditions, Isovaleryl-CoA is rapidly converted to 3-Methylcrotonyl-CoA by the enzyme Isovaleryl-CoA Dehydrogenase (IVD) .[2]

-

Clinical Relevance: A defect in the IVD gene leads to the accumulation of free isovaleric acid, which is then conjugated to glycine (isovalerylglycine) or carnitine (isovalerylcarnitine) for excretion.[3]

Microbiome Metabolism (Exogenous)

In the colon, proteolytic bacteria (e.g., Clostridium spp., Bacteroides spp., and Propionibacterium) ferment dietary leucine into isovaleric acid. Unlike short-chain fatty acids (SCFAs) like butyrate, which are largely consumed by colonocytes, BCFAs like IVA are more readily absorbed into the portal circulation, making serum levels a potential proxy for proteolytic fermentation in the gut.

Pathway Visualization

The following diagram illustrates the convergence of these pathways and the critical enzymatic checkpoints.

Caption: Convergence of microbial fermentation and host leucine catabolism. Red dashed line indicates pathological accumulation pathway.[2]

Physiological Reference Ranges

The quantification of free isovaleric acid in blood is complicated by its volatility.[4] In clinical diagnostics, surrogate markers (Isovalerylcarnitine) are preferred. However, for pharmacological research, quantifying the free acid is often necessary to assess microbiome activity.

Table 1: Comparative Concentration Ranges

| Analyte Form | Population / State | Concentration Range | Clinical Significance |

| Free Isovaleric Acid | Healthy Control | < 10 µmol/L | Baseline physiological trace; often < 5 µM in serum. |

| Free Isovaleric Acid | Isovaleric Acidemia (Acute) | > 300 µmol/L | Toxic accumulation; causes "sweaty feet" odor and encephalopathy.[2] |

| Isovalerylcarnitine (C5) | Healthy Control | < 0.6 µmol/L | Standard clinical reference (Newborn Screening).[2] |

| Isovalerylcarnitine (C5) | Isovaleric Acidemia | 2.0 – 20.0 µmol/L | Diagnostic marker for IVD deficiency.[2] |

| Isovalerylglycine | Healthy Urine | Trace | Efficiently excreted.[2] |

| Isovalerylglycine | IVA Patient Urine | > 200 mmol/mol Creatinine | Massive excretion during metabolic compensation.[2][3] |

Key Insight for Researchers: In healthy individuals, free IVA is rapidly cleared or conjugated.[3] If your assay detects free IVA > 15 µmol/L in a "healthy" control, suspect sample contamination (bacterial growth post-collection) or analytical artifact, rather than physiological variation.

Analytical Methodology: The 3-NPH Protocol

The Challenge: Free isovaleric acid is highly volatile and does not ionize well in standard LC-MS workflows.[5] The Solution: Chemical derivatization using 3-Nitrophenylhydrazine (3-NPH) .[2][5][6][7] This reaction converts IVA into a stable, hydrophobic hydrazide that ionizes strongly in negative ESI mode, improving sensitivity by 100-fold and preventing evaporative loss.

Experimental Workflow Diagram

Caption: 3-NPH derivatization workflow for stabilizing and quantifying volatile fatty acids.

Step-by-Step Protocol

Note: This protocol is self-validating via the use of a stable isotope internal standard.

Reagents:

-

Derivatization Agent: 200 mM 3-NPH in 50% Methanol.

-

Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.[2]

-

Internal Standard (ISTD): d9-Isovaleric acid (10 µM working solution).

Procedure:

-

Sample Prep: Aliquot 40 µL of serum/plasma into a 96-well plate or microcentrifuge tube.

-

ISTD Addition: Add 10 µL of d9-Isovaleric acid ISTD. Vortex.

-

Protein Crash: Add 150 µL cold Methanol. Centrifuge at 15,000 x g for 10 mins at 4°C.

-

Derivatization:

-

Incubation: Seal and incubate at 40°C for 30 minutes . (Do not exceed 60°C to prevent degradation).

-

Quenching: Add 400 µL of 0.1% Formic Acid in water. This stops the reaction and dilutes the sample for injection.

-

Analysis: Inject 5 µL onto a C18 UPLC column (e.g., Waters BEH C18).

-

Mobile Phase A: Water + 0.01% Formic Acid.[6]

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

-

Detection: Negative Mode ESI (MRM transitions: Precursor [M-H]-

Product).

-

Clinical & Pharmacological Implications[2][9][10][11]

Drug Development & Biomarkers

For drug developers targeting metabolic disorders or the microbiome, IVA serves as a dual-purpose biomarker:

-

Safety Biomarker: In trials for drugs affecting mitochondrial function (specifically flavin-dependent dehydrogenases), elevated IVA or C5-carnitine can indicate off-target inhibition of IVD.

-

Efficacy Biomarker (Microbiome): In "Live Biotherapeutic Product" (LBP) development, serum IVA levels can serve as a pharmacodynamic marker for the colonization of proteolytic species (e.g., Clostridia clusters) or the efficacy of dietary interventions (e.g., leucine restriction).

Sample Handling Criticality

Because IVA can be generated ex vivo by bacterial contamination in blood samples:

-

Strict Cold Chain: Samples must be processed to plasma/serum within 60 minutes and frozen at -80°C.

-

Hemolysis: Avoid hemolysis, as RBCs contain high levels of leucine which can be converted to IVA if the sample degrades.

References

-

Human Metabolome Database (HMDB). Metabocard for Isovaleric Acid (HMDB0000718). [Link]

-

Han, J., et al. (2015). Liquid chromatography-mass spectrometry method for quantitative analysis of short-chain fatty acids in human plasma. Analytica Chimica Acta. [Link]

-

Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity.[9] American Journal of Medical Genetics. [Link]

-

Ensenauer, R., et al. (2004). Newborn Screening for Isovaleric Acidemia Using Tandem Mass Spectrometry: Data from 1.6 Million Newborns. Molecular Genetics and Metabolism.[3][10] [Link]

-

Shimadzu Application News. LC/MS/MS Method Package for Short Chain Fatty Acids (3-NPH Derivatization). [Link][2]

Sources

- 1. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 2. iapac.org [iapac.org]

- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]

- 5. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. BAF_Protocol_015_ 3-NPH derivatization of short chain fatty acid [protocols.io]

- 9. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Isovaleric acidemia - Wikipedia [en.wikipedia.org]

Isovaleric Acid: A Technical Guide to Pharmacodynamics, Biosynthesis, and Analytical Profiling

This guide serves as an advanced technical resource for researchers investigating Isovaleric Acid (IVA), a branched-chain fatty acid (BCFA) with a dual profile as a metabolic intermediate and a bioactive signaling molecule.

Executive Summary

Isovaleric acid (3-methylbutanoic acid) is a short-chain branched fatty acid (BCFA) distinct from its straight-chain isomer, valeric acid. Historically viewed primarily as a catabolic intermediate of L-leucine or a marker of Isovaleric Acidemia (IVA-emia), recent research has repositioned IVA as a functional signaling metabolite. It exerts biological activity through two primary mechanisms: G-Protein Coupled Receptor (GPCR) activation (specifically OR51E1 and GPR41) and epigenetic modulation via Histone Deacetylase (HDAC) inhibition. This guide dissects its molecular mechanisms, therapeutic windows in oncology and gastroenterology, and validated quantification protocols.

Chemical & Biosynthetic Foundations

Physicochemical Profile

-

IUPAC Name: 3-Methylbutanoic acid

-

Molecular Formula:

-

Molecular Weight: 102.13 g/mol

-

pKa: 4.77 (at 25°C)

-

Solubility: Moderate in water (~25 g/L); miscible with organic solvents.

-

LogP: ~1.7 (Lipophilic character aids membrane permeability).

Biosynthetic Pathways

IVA originates from two distinct biological systems. In mammals, it is a transient intermediate in the mitochondrial catabolism of leucine. In the colonic lumen, it is a terminal fermentation product of proteolytic bacteria (Bacteroides, Clostridium spp.).

Pathway Visualization

The following diagram contrasts the mammalian oxidative pathway with the microbial fermentative route.

Figure 1: Bifurcated biosynthesis of Isovaleric Acid. In healthy mammalian metabolism, Isovaleryl-CoA is processed by Isovaleryl-CoA Dehydrogenase (IVD). In IVD deficiency (Acidemia) or microbial fermentation, the pathway shunts toward free Isovaleric Acid accumulation.

Molecular Mechanisms of Action

IVA operates via a "dual-key" mechanism: surface receptor activation and intracellular epigenetic regulation.

GPCR Signaling Architecture

Unlike short-chain fatty acids (SCFAs) like acetate, IVA has a unique receptor preference profile.

-

OR51E1 (Olfactory Receptor 51E1 / PSGR2):

-

Specificity: High affinity for IVA and medium-chain fatty acids.

-

Expression: Prostate (luminal epithelial cells), Heart (cardiomyocytes), Gut (enterochromaffin cells).

-

Downstream Effect:

-

Prostate:[1][2] Activation triggers Gβγ release, activating MAPK pathways that paradoxically upregulate p21/p27 , leading to cell cycle arrest (cytostasis) rather than proliferation.

-

Heart: Activates GIRK channels , causing membrane hyperpolarization and a negative chronotropic effect (bradycardia).[1]

-

-

-

GPR41 (FFAR3):

-

Specificity: Moderate affinity (Valerate > Butyrate > Isovalerate).

-

Function: Inhibits cAMP production via

coupling. Modulates sympathetic tone and stimulates PYY/GLP-1 secretion in the gut.

-

Epigenetic Modulation (HDAC Inhibition)

IVA acts as a Class I/II Histone Deacetylase (HDAC) inhibitor .

-

Potency: Moderate (

~1–3 mM). Less potent than butyrate ( -

Mechanism: The carboxylate group coordinates with the Zinc (

) ion in the HDAC catalytic pocket, preventing substrate (acetyl-lysine) entry. -

Result: Hyperacetylation of Histone H3/H4 and non-histone proteins (e.g., p53), promoting chromatin relaxation and transcriptional activation of tumor suppressor genes.

Figure 2: Signal Transduction Topology. IVA activates membrane GPCRs (OR51E1, GPR41) and intracellularly inhibits HDACs, converging on cell cycle arrest and metabolic modulation.

Therapeutic Applications & Drug Development

Oncology (Prostate Cancer)

IVA's activation of OR51E1 (highly overexpressed in prostate cancer) presents a targeted therapeutic avenue.[1] Unlike standard chemotherapy, IVA induces a "sleeping" senescent state in LNCaP cells rather than immediate apoptosis, mediated by the p21/p27 axis.

-

Development Angle: Design of stable IVA prodrugs or liposomal formulations to target prostatic tissue without systemic rapid metabolism.

Gastrointestinal Health (Colitis)

While butyrate is the primary colonocyte fuel, IVA contributes to mucosal homeostasis.

-

Barrier Function: IVA strengthens Tight Junctions (Claudin-1, Occludin).

-

Immune Modulation: Through GPR41 activation on mucosal macrophages, IVA suppresses LPS-induced NF-κB activation and IL-6 secretion.

Safety Note: Neurotoxicity vs. Protection

Distinction is critical. Valeric acid (straight chain) is a known anticonvulsant (GABA mimic). Isovaleric acid , however, is neurotoxic at high concentrations (as seen in Isovaleric Acidemia), causing oxidative stress and mitochondrial dysfunction in the CNS. Drug delivery systems must prevent blood-brain barrier (BBB) accumulation of IVA unless specifically modified.

Analytical Methodologies

Accurate quantification of IVA in biological matrices (plasma, feces, culture media) requires overcoming its volatility and polarity.

Quantitative Data Summary

| Parameter | Value / Method | Notes |

| Detection Limit (LOD) | ~0.05 µM | GC-MS (SIM Mode) |

| Linearity ( | > 0.999 | Range: 0.1 – 1000 µM |

| Extraction Efficiency | 85–95% | Ether or Acidified Ethanol extraction |

| Internal Standard | 2-Ethylbutyric acid | Alternatively: |

Detailed Experimental Protocol: GC-MS Quantification

Objective: Quantify IVA in plasma/fecal water without analyte loss due to volatility.

Reagents:

-

Internal Standard (IS): 2-Ethylbutyric acid (10 mM in methanol).

-

Derivatizing Agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or BSTFA.

-

Acidifier: 6M HCl or Succinic acid.

Workflow:

-

Sample Prep:

-

Mix 100 µL biological sample with 10 µL IS.

-

Acidify with 10 µL 6M HCl (converts isovalerate salt to volatile acid form).

-

Extract with 500 µL Diethyl Ether (vortex 1 min, centrifuge 10,000g x 5 min).

-

-

Derivatization (Crucial Step):

-

Transfer organic supernatant to a GC vial.

-

Add 20 µL MTBSTFA. Incubate at 60°C for 30 mins.

-

Note: This forms the tert-butyldimethylsilyl ester, which is stable and chromatographically superior to the free acid.

-

-

GC-MS Settings:

-

Column: HP-5ms or DB-WAX (30m x 0.25mm).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 50°C (2 min hold)

10°C/min -

Detection: SIM mode targeting m/z 159 (M-57 fragment for TBDMS derivative).

-

Figure 3: Optimized GC-MS Workflow for Isovaleric Acid Quantification.

References

-

Mechanism of Action of HDAC Inhibitors. National Institutes of Health (NIH). [Link]

-

Ectopically expressed olfactory receptors OR51E1 and OR51E2 suppress proliferation and promote cell death in a prostate cancer cell line. Journal of Biological Chemistry. [Link]

-

GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? Frontiers in Immunology. [Link]

-

A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites. [Link]

-

Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress. Neurochemical Research. (Contrasting reference for straight-chain specificity). [Link]

Sources

Technical Guide: Toxicology and Safety Architecture of Isovaleric Acid

Executive Summary

Isovaleric acid (IVA), or 3-methylbutanoic acid, presents a dualistic safety profile: it is a corrosive irritant to epithelial tissues upon direct contact, yet it possesses a low order of systemic toxicity due to its role as an endogenous intermediate in leucine catabolism. This guide dissects the toxicological data, metabolic fate, and safety protocols required for researchers handling IVA in drug development and industrial synthesis.

Part 1: Physicochemical Drivers of Toxicity

To understand the safety data, we must first understand the molecule. IVA's toxicity is not driven by receptor binding (like a neurotoxin) but by its physicochemical aggression.

The "Acid-Lipophilicity" Paradox

IVA is a short-chain fatty acid (SCFA). Its safety profile is dictated by two parameters:

-

Acidity (pKa ~4.77): It is a weak acid, but strong enough to protonate proteins and disrupt cell membranes.

-

Lipophilicity (LogP ~1.16): Unlike mineral acids (e.g., HCl), IVA is organic and lipophilic. It does not just burn the surface; it penetrates the stratum corneum, carrying protons into the dermis.

Implication for Researchers: Standard neutralization (bicarbonate) on skin is often insufficient if delayed, as the acid partitions into the lipid bilayer. Immediate, prolonged irrigation is the only validated first-aid mechanism.

| Property | Value | Toxicological Relevance |

| CAS Number | 503-74-2 | Unique Identifier |

| Molecular Weight | 102.13 g/mol | Small molecule; rapid dermal absorption |

| Vapor Pressure | 0.38 hPa (20°C) | Moderate volatility; inhalation risk in unventilated spaces |

| Odor Threshold | ~0.1 - 10 ppb | Warning Property: Excellent.[1] The "sweaty cheese" odor is detectable far below toxic concentrations. |

Part 2: Toxicological Profile (The Data)

The following data aggregates results from REACH dossiers, EFSA opinions, and standard OECD guideline studies.

Acute Toxicity Metrics

Systemic acute toxicity is surprisingly low because the body possesses high-capacity enzymes to metabolize SCFAs.

| Endpoint | Species | Result | Classification (GHS) |

| Oral LD50 | Rat | 2000 - 2500 mg/kg | Category 5 (Low Toxicity) |

| Dermal LD50 | Rabbit | > 2000 mg/kg | Category 5 (Low Toxicity) |

| Inhalation LC50 | Rat | > 5.8 mg/L (4h) | Not Classified (High threshold) |

Local Effects: The Primary Hazard

Unlike systemic toxicity, local effects are severe.

-

Skin Corrosion (Category 1B): In vivo rabbit studies (OECD 404 equivalent) demonstrated necrosis after exposure periods as short as 3 minutes to 1 hour .

-

Eye Damage (Category 1): Predicted to cause irreversible corneal opacity and potential blindness due to protein coagulation.

Genotoxicity & Carcinogenicity

For drug development, establishing non-mutagenicity is critical.

-

Ames Test (OECD 471): Negative (with and without metabolic activation).

-

Chromosomal Aberration: Negative in mammalian cell lines.

Part 3: Metabolic Fate & Mechanism

Understanding the metabolic pathway explains why the systemic toxicity is low. IVA is not a xenobiotic that accumulates; it is a fuel source.

The Leucine Catabolism Pathway

Exogenous IVA enters the mitochondrial matrix and is converted to Isovaleryl-CoA. It is then processed by Isovaleryl-CoA Dehydrogenase (IVD) .[2]

Mechanism:

-

Activation: IVA + CoA + ATP

Isovaleryl-CoA. -

Dehydrogenation: Isovaleryl-CoA

3-Methylcrotonyl-CoA (via IVD enzyme). -

Integration: Downstream metabolites enter the Krebs Cycle as Acetyl-CoA and Acetoacetate.

The "Isovaleric Acidemia" Context: Researchers often confuse the chemical safety of IVA with the genetic disease Isovaleric Acidemia. In this disease, the IVD enzyme is defective.[3] Endogenous IVA accumulates to neurotoxic levels.[3] However, for a healthy researcher with functional IVD enzymes, exogenous IVA is rapidly metabolized into energy.

Pathway Visualization

The following diagram illustrates the metabolic flow and the critical enzymatic checkpoint.

Figure 1: Metabolic fate of Isovaleric Acid.[2][4] Note that exogenous IVA feeds into the standard Leucine catabolic pathway, preventing systemic accumulation in healthy individuals.

Part 4: Validated Experimental Protocols

To ensure data integrity (E-E-A-T), we rely on OECD guidelines.[5] Below are the specific methodologies for verifying the safety parameters of IVA derivatives or formulations.

Protocol A: In Vitro Skin Corrosion (OECD 431)

Rationale:[5][6] Due to the known corrosive nature of IVA, in vivo rabbit testing is unethical and unnecessary. The Reconstructed Human Epidermis (RhE) model is the "Gold Standard" for validation.

Workflow:

-

Tissue Preparation: Use commercial RhE models (e.g., EpiSkin™ or EpiDerm™). Equilibrate tissues at 37°C/5% CO₂ for 1 hour.

-

Application:

-

Apply 50 µL of undiluted Isovaleric Acid to the epidermal surface.

-

Controls: Use PBS (Negative) and Potassium Hydroxide 8N (Positive).

-

-

Exposure: Run duplicate tissues for 3 minutes and 1 hour .

-

Washing: Rinse tissues thoroughly with PBS to remove residual acid.

-

Viability Assay (MTT):

-

Transfer tissues to MTT solution (3-year validated dye). Incubate for 3 hours.

-

Extract the reduced formazan (blue dye) using isopropanol.

-

-

Quantification: Measure Optical Density (OD) at 570 nm.

-

Prediction Model:

-

< 50% Viability at 3 min = Corrosive (1B) .

-

≥ 50% at 3 min AND < 15% at 1 hour = Corrosive (1B/1C) .

-

≥ 50% at 3 min AND ≥ 15% at 1 hour = Non-Corrosive .

-

Protocol B: Bacterial Reverse Mutation Test (Ames) (OECD 471)

Rationale: Required for IND (Investigational New Drug) applications to rule out carcinogenicity.

Workflow:

-

Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

-

Metabolic Activation: Prepare S9 mix (rat liver extract) to simulate mammalian metabolism.

-

Dosing: Prepare IVA in DMSO. Test 5 concentrations (e.g., up to 5000 µ g/plate ). Note: Neutralize IVA to pH 7.0 prior to plating to prevent false positives from acidity killing the bacteria.

-

Incubation: Plate incorporation method. Incubate at 37°C for 48 hours.

-

Scoring: Count revertant colonies.

-

Criteria: A positive result is a dose-dependent increase in revertants >2x background.

Part 5: Safety Assessment Logic

When introducing IVA into a new drug formulation, follow this decision logic to determine handling requirements.

Figure 2: Decision tree for handling and testing Isovaleric Acid formulations.

References

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Isovaleric acid (CAS 503-74-2).[7][8] Retrieved from [Link]

-